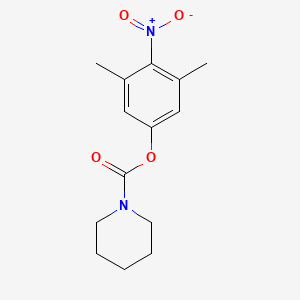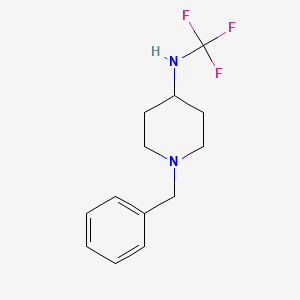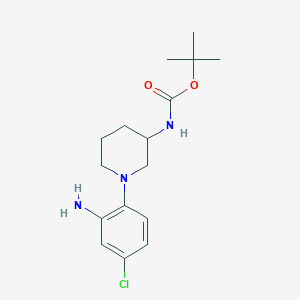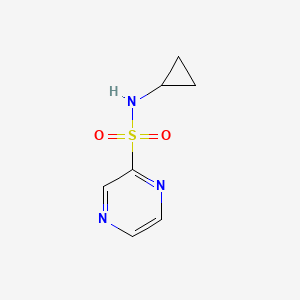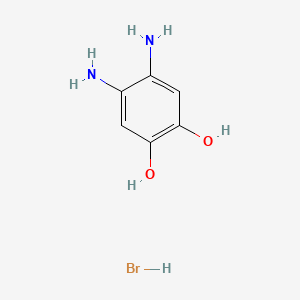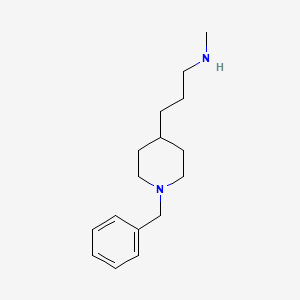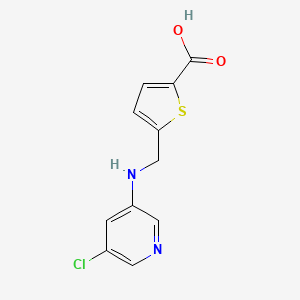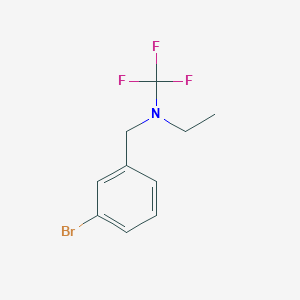
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that features a benzyl group substituted with a bromine atom at the third position and an ethanamine group substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and trifluoroacetic acid.
Reaction with Ethanamine: The 3-bromobenzyl chloride is reacted with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Formation of the Product: The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound. The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Imines or amides.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
科学的研究の応用
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to changes in cellular function and signaling.
類似化合物との比較
N-(3-bromobenzyl)-N-(trifluoromethyl)ethanamine: can be compared with other similar compounds, such as:
N-(3-chlorobenzyl)-N-(trifluoromethyl)ethanamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(3-bromobenzyl)-N-(methyl)ethanamine: Similar structure but with a methyl group instead of trifluoromethyl. The trifluoromethyl group imparts unique electronic properties to the compound.
N-(3-bromobenzyl)-N-(trifluoromethyl)propanamine: Similar structure but with a propanamine group instead of ethanamine. The longer carbon chain may affect the compound’s solubility and reactivity.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers in medicinal chemistry, materials science, and beyond. By understanding its preparation methods, chemical reactions, and applications, scientists can continue to explore and harness the full potential of this intriguing compound.
特性
分子式 |
C10H11BrF3N |
|---|---|
分子量 |
282.10 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3N/c1-2-15(10(12,13)14)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChIキー |
WHOIKTODGPVZPP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


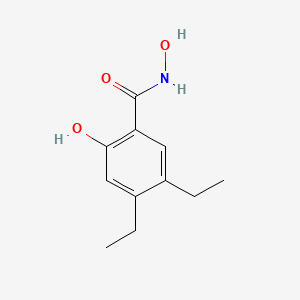
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
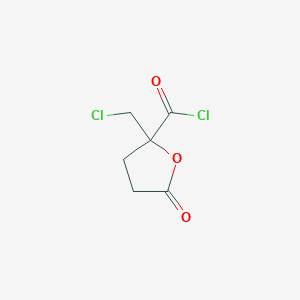


![2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13969820.png)
